N'-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide
Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound derived from the condensation of furan-2-carbohydrazide and 4-chlorobenzaldehyde. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and ability to form stable complexes with metals .
Preparation Methods
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 4-chlorobenzaldehyde in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation . The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Industry: It is used in the development of fluorescent sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the azomethine group (-C=N-) and the furan ring, which can coordinate with metal ions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and other biomolecules through coordination and hydrogen bonding .
Comparison with Similar Compounds
N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide can be compared with other Schiff bases derived from furan-2-carbohydrazide and various aldehydes. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]furan-2-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide
These compounds share similar chemical properties and applications but differ in their specific substituents, which can influence their reactivity and biological activity . The uniqueness of N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide lies in its chlorophenyl group, which can enhance its antimicrobial and antioxidant properties .
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-5-3-9(4-6-10)8-14-15-12(16)11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOAVVHTJZOKLO-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.